molecular formula C8H21ClOSi2 B096422 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane CAS No. 18291-27-5

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane

Cat. No.: B096422
CAS No.: 18291-27-5
M. Wt: 224.87 g/mol
InChI Key: GSSWFBLVISCYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane is an organosilicon compound characterized by the presence of a chloropropyl group attached to a pentamethyldisiloxane backbone. This compound is notable for its unique chemical properties and versatility in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3,3-pentamethyldisiloxane with allyl chloride in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The chloropropyl group can participate in nucleophilic substitution reactions, while the silicon-hydrogen bonds can engage in hydrosilylation reactions. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane is unique due to its siloxane backbone, which imparts distinct chemical properties such as thermal stability, hydrophobicity, and flexibility. These properties make it particularly valuable in applications requiring durable and versatile materials .

Properties

IUPAC Name

3-chloropropyl-dimethyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21ClOSi2/c1-11(2,3)10-12(4,5)8-6-7-9/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSWFBLVISCYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21ClOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577965
Record name 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18291-27-5
Record name 1-(3-Chloropropyl)-1,1,3,3,3-pentamethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.